Product packaging for Thanite(Cat. No.:CAS No. 115-31-1)

Thanite

Cat. No.: B087297
CAS No.: 115-31-1
M. Wt: 253.36 g/mol
InChI Key: IXEVGHXRXDBAOB-QUNCOHTASA-N
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Description

Thanite, with the CAS Registry Number 115-31-1 and a molecular formula of C13H19NO2S, is technically known as isobornyl thiocyanatoacetate . This organothiocyanate compound has historically served as a toxicant in insecticides . A significant area of research involves its photochemical and environmental degradation. Studies using Gas Liquid Chromatography (GLC) have shown that this compound degrades under sunlight and ultraviolet irradiation, with a substantial portion of the initial deposit on surfaces like cotton leaves dissipating within a few days . Its stability and breakdown are critical factors in environmental impact assessments. Furthermore, its metabolic fate can be investigated under anaerobic conditions, with incubation in rumen liquor resulting in significant degradation of the initial concentration, which is relevant for understanding its persistence in biological systems . A key research value of this compound lies in its function as a synergist for carbamate insecticides, enhancing their effectiveness against pests . Analytically, this compound can be separated and identified using techniques such as thin-layer chromatography and gas liquid chromatography . For HPLC analysis, methods utilizing reverse-phase columns have been developed, with the mobile phase typically consisting of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry-compatible applications) . This product is strictly for research use in laboratory settings and is not intended for personal, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2S B087297 Thanite CAS No. 115-31-1

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/

CAS No.

115-31-1

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-thiocyanatoacetate

InChI

InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3/t9?,10-,13?/m0/s1

InChI Key

IXEVGHXRXDBAOB-QUNCOHTASA-N

SMILES

CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C

Isomeric SMILES

CC1(C2CCC1([C@H](C2)OC(=O)CSC#N)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C

boiling_point

95 °C @ 0.06 mm Hg

Color/Form

CLEAR, AMBER LIQUID
Yellow, oily liquid
REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/

density

1.1465 @ 25 °C/4 °C

flash_point

82 °C ;  180 °F /TECHNICAL PRODUCT/

Other CAS No.

115-31-1

physical_description

Technical grade: Yellow oily liquid;  Contains up to 18% other terpenes;  [Merck Index] Yellow, reddish-yellow, or amber liquid;  [HSDB]

Pictograms

Irritant; Environmental Hazard

shelf_life

IT IS STABLE UNDER NORMAL STORAGE CONDITIONS.

solubility

Very soluble in alcohol, benzene, chloroform, ether;  practically insoluble in water.

Synonyms

isobornyl thiocyanoacetate
isobornyl thiocyanoacetate, (exo)-isomer
thanite

vapor_pressure

0.000025 [mmHg]
0.06 MM HG @ 95 °C

Origin of Product

United States

Chemical Synthesis and Derivatives of Isobornyl Thiocyanoacetate

Synthetic Pathways for Isobornyl Thiocyanoacetate Production

The industrial production of isobornyl thiocyanoacetate has been achieved through several chemical reactions, primarily utilizing naturally derived precursors like isoborneol (B83184) and camphene (B42988).

Reaction of Isoborneol with Chloroacetyl Chloride and Potassium Thiocyanate (B1210189)

The primary and most direct method for synthesizing isobornyl thiocyanoacetate involves a two-step, one-pot reaction starting from isoborneol. drugfuture.com In this process, isoborneol is first treated with chloroacetyl chloride. This reaction results in the formation of an isobornyl chloroacetate (B1199739) intermediate. Subsequent treatment with an alkali salt, potassium thiocyanate (KCNS), introduces the thiocyanate group, yielding the final product, isobornyl thiocyanoacetate. drugfuture.com

Reaction Scheme: Step 1: Esterification Isoborneol + Chloroacetyl Chloride → Isobornyl Chloroacetate + HCl

Step 2: Nucleophilic Substitution Isobornyl Chloroacetate + Potassium Thiocyanate → Isobornyl Thiocyanoacetate + KCl

ReactantRole in Synthesis
Isoborneol The foundational terpene alcohol providing the isobornyl scaffold.
Chloroacetyl Chloride Acts as the acylating agent to form the chloroacetate ester intermediate.
Potassium Thiocyanate Serves as the nucleophilic source of the thiocyanate (SCN⁻) ion.

Alternative Methods Involving Chlorine Derivatives and Alkali Thiocyanates

An alternative manufacturing process begins with camphene, another bicyclic monoterpene. echemi.com This pathway involves reacting camphene with chloroacetic acid to produce the key intermediate, isobornyl chloroacetate. echemi.com This intermediate, a chlorine derivative, is then reacted with ammonium (B1175870) thiocyanate, an alkali thiocyanate salt, to yield isobornyl thiocyanoacetate. echemi.com

This method circumvents the direct use of the more reactive chloroacetyl chloride by employing chloroacetic acid, which esterifies the terpene structure that is formed from camphene under acidic conditions.

Alternative Reaction Scheme: Step 1: Esterification/Rearrangement Camphene + Chloroacetic Acid → Isobornyl Chloroacetate

Step 2: Nucleophilic Substitution Isobornyl Chloroacetate + Ammonium Thiocyanate → Isobornyl Thiocyanoacetate + Ammonium Chloride

Structural Modifications and Derivative Synthesis

The isobornyl thiocyanoacetate molecule offers several sites for structural modification, primarily centered on the functional thiocyanate group and the ester linkage.

Exploration of the Thiocyanate Moiety in Related Chemical Compounds

The thiocyanate (-SCN) group is a versatile functional group known as a pseudohalide. Its reactivity is pivotal in the synthesis of various other sulfur-containing compounds. researchgate.netrsc.org Organic thiocyanates are valuable precursors for creating thioethers, disulfides, and thiocarbamates. rsc.org

The thiocyanate group can undergo isomerization to form the corresponding isothiocyanate (-NCS) derivative, particularly when catalyzed by excess thiocyanate ions or under thermal stress. wikipedia.org This chemical property is a key consideration in the synthesis and handling of compounds like Thanite. Furthermore, the thiocyanate moiety can act as a building block in the synthesis of heterocyclic compounds, such as aminothiazoles, through reactions with other bifunctional molecules. researchgate.net This reactivity makes the thiocyanate group a target for creating a diverse range of derivatives with potentially new chemical properties.

Theoretical Considerations for Novel Isobornyl Thiocyanoacetate Analogues

While specific computational studies on novel isobornyl thiocyanoacetate analogues are not extensively documented in public literature, the design of such compounds would follow established principles of medicinal and materials chemistry. The synthesis of various isobornyl esters is a well-explored field, providing a foundation for theoretical modifications. mdpi.comresearchgate.netwikipedia.org

Theoretical design of new analogues could focus on several strategies:

Modification of the Ester Linker: The acetate (B1210297) group can be replaced with other carboxylic acid linkers of varying lengths and functionalities (e.g., propionate, butyrate, or benzoate). Research into the synthesis of long-chain fatty acid isobornyl esters demonstrates the feasibility of this approach. researchgate.net

Alteration of the Terpene Scaffold: Modifications to the isobornyl backbone, while more synthetically challenging, could be explored to alter the compound's steric and electronic properties.

Replacement of the Thiocyanate Group: The thiocyanate moiety could be substituted with other functional groups to create a library of compounds.

Mechanism of Action and Biochemical Interactions of Isobornyl Thiocyanoacetate

Molecular and Cellular Mechanisms of Action

The activity of Isobornyl Thiocyanoacetate is characterized by its direct impact on biological systems, functioning through specific chemical groups and influencing fundamental cellular processes.

Thiocyanates, including Isobornyl Thiocyanoacetate, are recognized for their rapid paralytic effects, particularly in insects, a property directly linked to the presence of the thiocyano group (SCN) within their molecular structure. nih.govechemi.comjodrugs.com Studies have shown that Isobornyl Thiocyanoacetate can induce a tetanic paralysis in fish, characterized by a rigid fixation of the operculum, stiffly held fins, and convulsive body movements. archive.orguchicago.edu This observed paralytic effect in fish contrasts with its reported narcotic action in insects. archive.org

Isobornyl Thiocyanoacetate exemplifies the classical concept of a compound possessing both "conductophoric" and "toxophoric" properties. nih.govechemi.com The "conductophoric" aspect refers to the compound's ability to effectively deliver the active molecule to the specific site of lesion within the organism. nih.govechemi.com Concurrently, the thiocyano group (SCN) functions as the "toxophoric" entity, directly responsible for eliciting the biochemical lesion that leads to the observed biological effects. nih.govechemi.com

Research indicates that Isobornyl Thiocyanoacetate is capable of uncoupling mitochondrial oxidative phosphorylation. ncats.io Oxidative phosphorylation is a fundamental cellular process occurring in mitochondria, where adenosine (B11128) triphosphate (ATP) is generated through the transfer of electrons via the electron transport chain, establishing a proton gradient across the inner mitochondrial membrane. medchemexpress.comtocris.com This proton gradient is then utilized by ATP synthase to produce ATP. tocris.com Uncoupling agents, such as Isobornyl Thiocyanoacetate, disrupt this process by dissipating the proton gradient, thereby preventing ATP synthesis and leading to increased oxygen consumption without a corresponding increase in ATP production. nih.govwikipedia.org This uncoupling results in a decrease in mitochondrial membrane potential, an increase in respiration rate, and a reduction in cellular ATP levels. nih.gov Other well-known uncoupling agents include 2,4-dinitrophenol (B41442) and carbonyl cyanide m-chlorophenyl hydrazone. wikipedia.org

Biochemical Pathways of Hydrogen Cyanide Liberation

A significant aspect of Isobornyl Thiocyanoacetate's biochemical interactions involves the liberation of hydrogen cyanide (HCN) within biological systems, occurring through both enzymatic and non-enzymatic mechanisms.

In living organisms, such as mice, the ingestion of various organothiocyanates, including Isobornyl Thiocyanoacetate, leads to the release of hydrogen cyanide. nih.govechemi.com A primary enzymatic pathway for this liberation involves Glutathione (B108866) S-transferases (GSTs). nih.govechemi.comepa.govnih.gov These enzymes catalyze a reaction between glutathione and the sulfur atom of the thiocyanate (B1210189) group, facilitating the release of HCN. nih.govechemi.comepa.govnih.gov Experimental evidence from homogenates of mouse liver and whole houseflies has demonstrated the capacity of these biological preparations to liberate HCN from Thanite. nih.govechemi.com

Metabolism and Environmental Fate of Isobornyl Thiocyanoacetate

Environmental Fate and Degradation Pathways

Atmospheric Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)

The atmospheric degradation of isobornyl thiocyanoacetate, commonly known as Thanite, primarily occurs through reactions with photochemically-produced hydroxyl radicals (OH•) in the vapor phase. nih.govechemi.com Hydroxyl radicals are highly reactive species in the atmosphere, playing a crucial role in the removal and transformation of numerous trace gases and organic compounds. harvard.edursc.org Their reactions typically proceed via mechanisms such as hydrogen atom abstraction from saturated compounds or electrophilic addition to unsaturated compounds. acs.orgmdpi.com

For vapor-phase isobornyl thiocyanoacetate, the reaction with hydroxyl radicals is a significant removal pathway. The estimated rate constant for this gas-phase reaction at 25 °C is 9.96 x 10⁻¹² cm³/molecule-sec. nih.govechemi.com This rate constant was determined using a structure estimation method. nih.govechemi.com Based on this rate constant, the atmospheric half-life of isobornyl thiocyanoacetate is estimated to be approximately 39 hours, assuming a typical atmospheric hydroxyl radical concentration of 5 x 10⁵ molecules per cubic centimeter. nih.govechemi.com

Following the initial reaction with a hydroxyl radical, the resulting organic radical is expected to further react with atmospheric oxygen (O₂), leading to the formation of peroxy radicals (RO₂•). harvard.edu These peroxy radicals can then undergo subsequent reactions, contributing to the broader atmospheric oxidation cycles and potentially forming more oxygenated or less volatile products. harvard.edutropos.de

While gas-phase reactions with hydroxyl radicals are the dominant atmospheric degradation mechanism for isobornyl thiocyanoacetate, particulate-phase isobornyl thiocyanoacetate can also be removed from the atmosphere through wet and dry deposition processes. nih.govechemi.com Direct photolysis is not anticipated to be a significant degradation pathway for isobornyl thiocyanoacetate due to its lack of absorption in the environmental UV spectrum. nih.gov

Table 1: Atmospheric Degradation Kinetic Data for Isobornyl Thiocyanoacetate

ParameterValueConditions / MethodSource
Reaction Rate Constant (kOH)9.96 x 10⁻¹² cm³/molecule-sec25 °C, Structure Estimation Method nih.govechemi.com
Atmospheric Half-Life (t½)~39 hours[OH•] = 5 x 10⁵ molecules/cm³ nih.govechemi.com
Primary Atmospheric Degradation MechanismReaction with Hydroxyl Radicals (OH•)Vapor-phase nih.govechemi.com

Structure Activity Relationship Sar Studies of Isobornyl Thiocyanoacetate

Specific Structure-Activity Correlations for Isobornyl Thiocyanoacetate and Related Thiocyanates

The biological activity of thiocyanate-containing compounds, including Isobornyl Thiocyanoacetate, is often directly linked to the presence and specific interactions of the thiocyano group and the broader molecular architecture.

The thiocyano (-SCN) group is a crucial functional group in many biologically active compounds, and its influence on activity is well-documented. In the context of isobornyl thiocyanoacetate, the thiocyano moiety is considered essential for its insecticidal activity uni-goettingen.deereztech.com. Research on related thiocyanate (B1210189) derivatives has further elucidated the importance of this group. For instance, in studies of antiproliferative agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease, the introduction of a sulfur atom at the polar extreme, often as part of a thiocyanate moiety, was consistently associated with high inhibition values.

The thiocyanate ion (SCN⁻) itself is an ubiquitous molecule in mammalian biology and can be oxidized to hypothiocyanous acid (HOSCN), a potent antimicrobial species. This suggests a broader role for the thiocyano group in biological systems beyond its specific pesticidal application in compounds like Thanite, potentially influencing growth and division processes via conformational changes and interactions with hydrogen peroxide-peroxidase systems.

Structural modifications to the core scaffold or the thiocyano linkage can significantly alter the observed chemical and biological phenomena of thiocyanate-containing compounds. For instance, in aryloxyethyl thiocyanate derivatives designed as inhibitors of Trypanosoma cruzi, the ethyl thiocyanate drugs connected to nonpolar skeletons (e.g., arylthio, 2,4-dichlorophenoxy) exhibited potent antireplicative activity. Conversely, conformationally restricted analogues or those with branched aliphatic side chains showed only moderate activity.

Another example highlights the sensitivity of activity to structural changes: in benzyl (B1604629) thiocyanate derivatives, chlorination at either position 2 or 4 of the phenyl ring produced compounds with intermediate antimitotic and antitubulin activity, with 4-chlorobenzyl thiocyanate being more active than its 2-chloro isomer. This underscores how the position and nature of substituents can modulate the compound's interaction with biological targets.

The thiocyanate moiety's influence extends to catalytic properties and structural evolution in materials. For example, the presence of a thiocyanate group in certain Cu(II) complexes was observed to diminish catecholase activity compared to their counterparts without the thiocyanate group, indicating that specific modifications can hinder catalytic performance. Furthermore, the incorporation of thiocyanate (SCN⁻) into layered hydroxides has been shown to induce subtle yet important structural changes, including time-dependent evolution and changes in interlayer spacing, which in turn affect magnetic responses. These examples collectively illustrate the profound impact of even subtle structural variations on the diverse chemical and biological phenomena exhibited by thiocyanate compounds.

Analytical Methodologies for Isobornyl Thiocyanoacetate

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of isobornyl thiocyanoacetate, providing the necessary separation from complex sample matrices and enabling sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Parent Compound and Metabolites

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the identification and quantification of isobornyl thiocyanoacetate and its metabolic products. usgs.gov This powerful combination allows for the separation of volatile compounds based on their retention times in the GC column and their subsequent identification based on their unique mass fragmentation patterns.

One significant application of GC-MS in the study of isobornyl thiocyanoacetate has been in the identification of its metabolites in biological systems. Research has shown that in fish, isobornyl thiocyanoacetate is metabolized to isobornyl α-(methylthio)acetate. usgs.gov This metabolite was successfully isolated and identified using GC-MS, and a reference standard was synthesized for confirmation. usgs.gov Analysis of tissues from carp (B13450389) and largemouth bass exposed to Thanite revealed only trace amounts of the parent compound, while the metabolite was detected in muscle, blood plasma, and bile. usgs.gov

The National Institute of Standards and Technology (NIST) provides reference mass spectral data for isobornyl thiocyanoacetate, which is essential for its unambiguous identification in GC-MS analysis. nist.govnist.gov The electron ionization mass spectrum of isobornyl thiocyanoacetate is characterized by several intense peaks, including at m/z 95 (100%), 93 (85%), 41 (82%), and 121 (64%), which serve as a fingerprint for its detection. nih.gov

Table 1: GC-MS Parameters for Isobornyl Thiocyanoacetate Analysis

Parameter Value
Column Type Packed
Active Phase SE-30
Column Length 2 m
Temperature Program 120°C to 200°C at 2.5 K/min
Reference Marozzi, Gambaro, et al., 1982

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product of more favorable properties for analysis, often to improve volatility, thermal stability, or detector response in gas chromatography. For many pesticides, derivatization is a crucial step to enable or enhance their analysis by GC-MS. nih.govresearchgate.net Common derivatization reactions for pesticides include silylation, acylation, and alkylation. sigmaaldrich.com For instance, the silylating reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is frequently used to add a trimethylsilyl (B98337) (TMS) group to analytes, thereby increasing their volatility. sigmaaldrich.com

While general derivatization techniques are widely applied in pesticide analysis, specific derivatization strategies tailored for isobornyl thiocyanoacetate are not extensively documented in the available scientific literature. The inherent volatility of isobornyl thiocyanoacetate may reduce the necessity for derivatization for its direct GC-MS analysis. However, for its more polar metabolites or in challenging matrices, derivatization could potentially improve analytical performance.

Spectroscopic Characterization Methods

Developments in Detection and Quantification in Environmental Matrices

The detection and quantification of isobornyl thiocyanoacetate in environmental samples such as water, soil, and biological tissues are essential for monitoring its environmental persistence and potential for exposure. Studies have investigated the residue of this compound in treated ponds, analyzing its concentration in water, algae, and soil. usgs.gov These studies have shown that residues of isobornyl thiocyanoacetate in these environmental matrices declined to undetectable levels within 28 days after treatment. usgs.gov

The analytical methods for such environmental monitoring typically involve extraction of the analyte from the matrix followed by instrumental analysis, often GC-MS. The specific extraction method would be tailored to the matrix; for example, liquid-liquid extraction or solid-phase extraction (SPE) for water samples, and solvent extraction for soil and biological tissues. The efficiency of these extraction methods and the limits of detection (LOD) and quantification (LOQ) of the instrumental analysis are critical parameters in determining the presence and concentration of isobornyl thiocyanoacetate residues.

Future Research Directions and Theoretical Implications

Elucidating Remaining Gaps in Mechanistic Understanding

A complete picture of how isobornyl thiocyanoacetate exerts its biological effects at the molecular level is still incomplete. Future research must prioritize the elucidation of its precise mechanisms of action, moving beyond phenomenological observations to detailed biochemical pathways.

Mitochondrial oxidative phosphorylation (OXPHOS) is a critical cellular process for ATP synthesis, and its disruption can lead to significant toxicological outcomes. Certain chemical compounds, known as uncouplers, can disrupt this process by inhibiting the coupling between electron transport and phosphorylation reactions, leading to inhibited ATP synthesis without affecting the respiratory chain itself nih.gov. These weakly acidic compounds act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the crucial proton gradient nih.gov. While many insecticides are known to affect mitochondrial function, the specific interaction of isobornyl thiocyanoacetate with OXPHOS has not been characterized nih.gov.

Future studies should systematically investigate the hypothesis that Thanite or its metabolites function as OXPHOS uncouplers. A detailed biochemical interrogation would be necessary to confirm this mechanism. Such research would provide foundational knowledge on the compound's mode of action.

Interactive Table: Proposed Experiments for OXPHOS Uncoupling Analysis

Experimental Assay Parameter Measured Objective
High-Resolution Respirometry Oxygen consumption rate To determine if the compound increases non-phosphorylating (LEAK) respiration, a hallmark of uncoupling. bioenergetics-communications.org
Mitochondrial Membrane Potential Assay Mitochondrial membrane potential (ΔΨm) To assess if the compound causes depolarization of the inner mitochondrial membrane by dissipating the proton gradient.
ATP Synthesis Assay Rate of ATP production To directly measure if the compound inhibits or reduces the efficiency of mitochondrial ATP synthesis.

| Proton Flux Assay | H+ transport across the inner membrane | To confirm the protonophoric activity of the compound, directly demonstrating its ability to shuttle protons. |

The release of cyanide is a known metabolic outcome for many organothiocyanates nih.gov. In living mice, hydrogen cyanide (HCN) is released following the ingestion of these compounds, a reaction that can be catalyzed by glutathione (B108866) S-transferases interacting with the thiocyanate (B1210189) sulfur nih.gov. Specifically for this compound, homogenates of mouse liver have been shown to liberate HCN nih.gov. However, the precise enzymatic pathways, reaction kinetics, and the full range of participating enzymes remain to be comprehensively identified.

Future research should focus on a thorough analysis of these pathways. While the body's primary cyanide detoxification mechanism involves the enzyme rhodanese, which converts cyanide to the less toxic thiocyanate (SCN⁻), the initial release of cyanide from a compound like this compound is the critical initiating step semanticscholar.orgnih.gov. It has also been noted that under certain acidic conditions or during denaturation of proteins like oxyhemoglobin, thiocyanate can be converted back to cyanide, adding another layer of complexity to its biochemistry nih.gov. A key research goal is to identify the specific enzymes (e.g., cytochrome P450s, glutathione S-transferases) responsible for metabolizing the thiocyanoacetate moiety and to characterize the resulting intermediates.

Interactive Table: Research Plan for Cyanide Release Pathway Identification

Research Step Methodology Desired Outcome
Enzyme Screening Incubation of isobornyl thiocyanoacetate with various purified enzymes (e.g., CYPs, GSTs) and subcellular fractions (microsomes, cytosol). Identification of primary enzymes or enzyme families involved in cyanide release.
Metabolite Identification Mass spectrometry (LC-MS/GC-MS) analysis of incubation mixtures. Structural elucidation of metabolic intermediates and final products.
Kinetic Analysis Enzyme kinetics studies (e.g., Michaelis-Menten) with identified enzymes. Determination of reaction rates, enzyme affinity (Km), and catalytic efficiency (kcat).

Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles

The traditional synthesis of isobornyl thiocyanoacetate involves reacting isobornyl chloroacetate (B1199739) with an inorganic thiocyanate, which itself can be prepared from isoborneol (B83184) and chloroacetyl chloride nih.govdrugfuture.com. While effective, future efforts should be directed toward developing novel synthetic strategies that align with the principles of green and sustainable chemistry yale.edu. These principles advocate for processes that reduce waste, use renewable feedstocks, improve energy efficiency, and design safer chemicals yale.edumdpi.comacs.org.

Exploring novel synthetic routes is a driving force for innovation in chemistry hilarispublisher.comrsc.org. Research in this area could focus on catalysis, biocatalysis, and flow chemistry to create more efficient and environmentally benign manufacturing processes for isobornyl thiocyanoacetate and related compounds. The development of such routes would not only be of academic interest but could also have practical applications in reducing the environmental footprint associated with pesticide manufacturing researchgate.net.

Advanced Computational Modeling for Predictive SAR and QSAR

Computational methods are indispensable tools in modern chemical research, allowing for the prediction of molecular properties and interactions nih.govresearchgate.net. For isobornyl thiocyanoacetate, advanced computational modeling offers a powerful avenue to predict its structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) scribd.comscribd.comresearchgate.net. Such models can correlate the structural features of a molecule with its biological activity, providing insights for designing potentially safer and more effective analogues rsc.org.

Future research should employ a suite of computational techniques to build predictive models for the activity of isobornyl thiocyanoacetate. This would involve creating a database of related compounds and their activities to train and validate QSAR models. These models could help identify the key molecular descriptors that govern the compound's efficacy and toxicological profile.

To understand the mechanism of action at an atomic level, molecular docking and molecular dynamics (MD) simulations are essential mdpi.comnih.govmdpi.comnih.gov. These methods predict how a ligand (in this case, isobornyl thiocyanoacetate or its metabolites) binds to a biological target, such as an enzyme or receptor, and assess the stability of this interaction over time mdpi.commdpi.com.

A significant future direction is to use these simulation techniques to identify the potential protein targets of this compound. By docking the compound against a library of known protein structures, researchers can generate hypotheses about its molecular targets. Subsequent MD simulations can then refine these predictions by evaluating the stability of the ligand-protein complex, providing a dynamic view of the interaction nih.gov. This in silico approach can efficiently guide experimental studies, saving time and resources in the quest to fully elucidate the compound's biochemical lesion.

Interactive Table: Proposed Computational Modeling Workflow

Computational Method Application Objective
3D-QSAR Develop models like CoMFA and CoMSIA. Identify the 3D structural features of the molecule essential for its biological activity. rsc.org
Molecular Docking Screen isobornyl thiocyanoacetate against a library of protein targets. Generate a prioritized list of potential biological receptors or enzymes that the compound may inhibit or modulate.

| Molecular Dynamics (MD) Simulation | Simulate the behavior of the top-ranked ligand-protein complexes over time. | Assess the stability of the binding pose, calculate binding free energies, and understand the dynamic interactions at the atomic level. |

Environmental Remediation and Bioremediation Research on Isobornyl Thiocyanoacetate and its Metabolites

Understanding the environmental fate of isobornyl thiocyanoacetate is crucial. Studies have shown that residues of this compound in water, algae, and soil decline to undetectable levels within 28 days usgs.gov. Furthermore, a known metabolite, isobornyl α-(methylthio)acetate, is rapidly eliminated from fish transferred to clean water usgs.gov. While this suggests natural attenuation processes are at play, the specific mechanisms—whether biotic or abiotic—are not well defined. The thiocyanate ion (SCN⁻), a potential breakdown product, is known to be biodegradable by various bacteria, such as Thiobacillus, often via a carbonyl sulfide (COS) pathway in wastewater treatment settings epa.govnih.gov.

Future research should focus on identifying the specific microbial species and environmental conditions that contribute to the degradation of isobornyl thiocyanoacetate and its metabolites. This could involve isolating and characterizing microorganisms from contaminated sites capable of using the compound as a carbon or nitrogen source. Elucidating these degradation pathways could lead to the development of targeted bioremediation strategies for contaminated soil and water nih.govresearchgate.netca.gov. Additionally, investigating abiotic degradation processes, such as hydrolysis and photolysis, is necessary for a complete environmental risk assessment echemi.com. Physical adsorption onto solid waste materials has also been explored as a removal method for thiocyanate from water researchgate.net.

Based on extensive searches of scientific databases and chemical literature, there is no recognized chemical compound known as "this compound." The term appears in other contexts, such as mineralogy ("Thanetite") and fictional media, but does not correspond to any known molecule or chemical substance.

Therefore, it is not possible to generate a scientifically accurate article on the "" or "Comparative Chemical Studies with Structurally Related Compounds" for a compound that does not exist within the body of scientific knowledge.

To receive an article that meets the specified structural and content requirements, please provide the name of a recognized chemical compound.

Q & A

Q. What computational models predict cross-resistance risks when integrating this compound into existing pest management programs?

  • Methodological Answer : Develop agent-based models incorporating historical resistance data (e.g., DDT-resistant Anopheles populations). Simulate this compound deployment scenarios under varying selection pressures. Validate predictions with in vitro resistance induction assays using sublethal doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.